Phenethylamine, alpha-methyl-N-propyl-, hydrochloride
Overview
Description
Phenethylamine, alpha-methyl-N-propyl-, hydrochloride, also known as N-Propylamphetamine Hydrochloride, is a chemical compound with the molecular formula C12H20ClN . It has a molecular weight of 213.75 g/mol .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C12H19N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 . The chemical structure can be represented by the Canonical SMILES: CCCNC©CC1=CC=CC=C1.Cl .Physical And Chemical Properties Analysis
Phenethylamine, alpha-methyl-N-propyl-, hydrochloride has a molecular weight of 213.75 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 5 . The Exact Mass is 213.1284273 g/mol and the Monoisotopic Mass is also 213.1284273 g/mol . The Topological Polar Surface Area is 12 Ų .Scientific Research Applications
Comparative Properties of Phenethylamines
A study investigated various phenethylamines, including alpha-methyl-N-propyl-phenethylamine hydrochloride, examining their pressor potency and intravenous decongestant action in dogs. This research provides insights into the cardiovascular and nasal decongestant properties of these compounds (Winder, Anderson, & Parke, 1948).
Molecular Structure and Hallucinogenic Activity
Research on the stereochemistry and aromatic ring substituents of phenethylamine-type hallucinogens, including alpha-methyl-N-propyl-phenethylamine, reveals the importance of molecular structure in determining biological activity. This includes discussions on hydrophobic binding sites and structure-activity relationships (Nichols, 1986).
Metabolism and Toxicological Detection
A study focused on the metabolism and toxicological analysis of a designer drug related to phenethylamine, providing insights into the metabolic pathways and potential implications for toxicological detection (Theobald, Fehn, & Maurer, 2005).
Novel Therapeutic Class Derivatives
Investigations into the derivatives of phenethylamine, including alpha-methyl-N-propyl-, suggest the potential for new pharmacological classes. These derivatives show distinct psychoactive effects and may have applications in psychotherapy (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).
Pharmacologic Control of Feeding
Studies on the effects of phenethylamines, including alpha-methyl-N-propyl-phenethylamine, have contributed to understanding the pharmacologic control of feeding and the roles of brain monoamines in conditions like anorexia nervosa and obesity (Hoebel, 1977).
Synthesis and Cytotoxic Agents
Research on synthesizing 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, related to alpha-methyl-N-propyl-phenethylamine, explores their potential as potent cytotoxic agents. This highlights the chemical versatility and potential therapeutic applications of these compounds (Mete, Gul, & Kazaz, 2007).
In Vivo Metabolism Studies
An in vivo study on the metabolism of a ring-substituted psychoactive phenethylamine gives insight into major metabolic pathways, which is essential for understanding the pharmacokinetics and potential therapeutic or toxic effects of similar compounds (Kanamori et al., 2007).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid with acute oral and dermal toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
1-phenyl-N-propylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSZJVPOQFTJGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51799-32-7 (Parent) | |
Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90949474 | |
Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |
CAS RN |
26640-61-9 | |
Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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